8-Bromo-3-methylisoquinoline
Overview
Description
8-Bromo-3-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol . This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position on the isoquinoline ring. Isoquinoline derivatives, including this compound, are of significant interest due to their diverse applications in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methylisoquinoline typically involves the bromination of 3-methylisoquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the isoquinoline ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. Additionally, green chemistry principles, such as using recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The isoquinoline ring can be reduced to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: 8-Amino-3-methylisoquinoline, 8-Thio-3-methylisoquinoline.
Oxidation: 8-Bromo-3-carboxyisoquinoline.
Reduction: 8-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline.
Scientific Research Applications
8-Bromo-3-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists due to its structural similarity to bioactive isoquinoline alkaloids.
Medicine: Research into its potential as a pharmacophore for developing new therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 8-Bromo-3-methylisoquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes by mimicking the natural substrate or by binding to the active site, preventing the enzyme from catalyzing its reaction. The exact molecular targets and pathways involved vary depending on the specific biological context .
Comparison with Similar Compounds
8-Bromo-3-methoxyisoquinoline: Similar structure but with a methoxy group instead of a methyl group, leading to different reactivity and applications.
3-Methylisoquinoline: Lacks the bromine atom, making it less reactive in substitution reactions.
8-Bromoisoquinoline: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness: The bromine atom makes it a versatile intermediate for further functionalization, while the methyl group influences its electronic properties and biological activity .
Properties
IUPAC Name |
8-bromo-3-methylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSOASVAUHHEBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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